molecular formula C14H15N3O2 B3131166 N-(4,6-dimethylpyrimidin-2-yl)-2-phenoxyacetamide CAS No. 349542-30-9

N-(4,6-dimethylpyrimidin-2-yl)-2-phenoxyacetamide

Cat. No.: B3131166
CAS No.: 349542-30-9
M. Wt: 257.29 g/mol
InChI Key: QPXUMGATTKMDIG-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-2-phenoxyacetamide is a chemical compound of significant interest in medicinal chemistry and biochemical research. This acetamide derivative is built around a 4,6-dimethylpyrimidinyl core, a privileged structure in drug discovery, which is functionalized with a phenoxyacetamide group. This structure is a close analog of potent and well-studied inhibitors, particularly in the field of epigenetics. Compounds sharing this core scaffold, such as the highly similar 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives, have been identified as potent and selective inhibitors of human sirtuin 2 (SIRT2) . SIRT2 is a NAD+-dependent deacetylase that plays pivotal roles in critical cellular processes including cell cycle regulation, autophagy, and immune responses . Dysregulation of SIRT2 activity is implicated in the pathogenesis of various human diseases, most notably cancer, making it a compelling target for therapeutic intervention . The primary research value of this compound lies in its utility as a key chemical intermediate or a building block for the design, synthesis, and biological evaluation of new SIRT2 inhibitors. In cellular assays, the most active related inhibitors have demonstrated a potent ability to inhibit the growth of human cancer cell lines, such as MCF-7 breast cancer cells, and to increase the acetylation level of α-tubulin in a dose-dependent manner, confirming their on-target engagement within the cell . The molecular structure features a planar acetamide bridge, and the phenoxy group can be strategically modified to explore structure-activity relationships (SAR) and optimize properties like potency and selectivity . Researchers can utilize this compound as a versatile precursor to develop novel chemical probes for investigating SIRT2 biology and for creating potential lead compounds for cancer and other SIRT2-related diseases. This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-10-8-11(2)16-14(15-10)17-13(18)9-19-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXUMGATTKMDIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)COC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-2-phenoxyacetamide typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with phenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-2-phenoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(4,6-dimethylpyrimidin-2-yl)-2-phenoxyacetamide and related compounds:

Compound Name Substituents (Acetamide/Pyrimidine) Molecular Weight Key Features/Activity Reference
This compound Phenoxy / 4,6-dimethylpyrimidine 412.46 High aromatic bulk; potential enzyme inhibition inferred from analogs
N-(4,6-Dimethoxypyrimidin-2-yl)-2-(3-methylphenyl)acetamide 3-Methylphenyl / 4,6-dimethoxypyrimidine Not reported Electron-withdrawing methoxy groups; crystallographic R factor = 0.047
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide Phenylthio / 4,6-dimethylpyrimidine Not reported SIRT2 inhibition (IC₅₀ ~ 1.5 µM); enhances α-tubulin acetylation in cancer cells
N-(4-{[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl}phenyl)-2-(2-methylphenoxy)acetamide 2-Methylphenoxy / 4,6-dimethylpyrimidine Not reported Sulfamoyl linker; increased molecular complexity for targeted binding
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide 4-Methylpyridin-2-yl / 4,6-dimethylpyrimidine Not reported Crystallographic R factor = 0.048; synthesized via nucleophilic substitution

Key Findings:

Substituent Effects on Activity: Phenoxy vs. Thio Groups: The phenoxy group in the target compound introduces greater aromatic bulk compared to sulfur-containing analogs (e.g., thio derivatives in ). While thio analogs exhibit strong SIRT2 inhibition, the phenoxy group may alter binding kinetics due to steric effects or reduced lipophilicity. Methoxy vs. This could influence hydrogen-bonding interactions in enzyme binding pockets.

Structural Insights from Crystallography :

  • The target compound’s analogs (e.g., ) exhibit low crystallographic R factors (0.047–0.048), indicating high structural accuracy. These studies utilized software like SHELX and ORTEP for refinement and visualization .

Synthetic Routes: The target compound shares synthetic similarities with 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide , where nucleophilic substitution (e.g., chloroacetamide with thiols) is common. Replacing thiols with phenoxide ions could yield the target compound.

Biological Implications: SIRT2 inhibitors like 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide demonstrate dose-dependent anticancer activity. The target compound’s phenoxy group may offer unique selectivity or reduced off-target effects compared to thio derivatives.

Biological Activity

N-(4,6-dimethylpyrimidin-2-yl)-2-phenoxyacetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article examines its biological activity, mechanisms of action, and relevant research findings.

The compound is synthesized through the reaction of 4,6-dimethyl-2-aminopyrimidine with phenoxyacetyl chloride. It exhibits a molecular formula of C14H16N2O2 and has a molecular weight of 248.29 g/mol.

This compound interacts with specific molecular targets in biological systems. Its mechanism of action primarily involves:

  • Enzyme Inhibition : The compound can inhibit various enzymes, which may lead to reduced microbial growth or modulation of cancer cell proliferation.
  • Receptor Modulation : It can bind to receptors, altering their function and potentially affecting signaling pathways involved in cell survival and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Properties

The compound has been investigated for its anticancer activity. Studies highlight its ability to induce apoptosis in cancer cells through the modulation of various signaling pathways. For instance, it may influence the expression levels of proteins involved in cell cycle regulation and apoptosis .

Study on Anticonvulsant Activity

A related study explored the synthesis and biological evaluation of S-acetamide derivatives derived from 4,6-dimethylpyrimidine. These derivatives showed promising anticonvulsant properties, indicating that modifications to the pyrimidine structure can enhance biological activity .

Structure-Activity Relationship (SAR) Analysis

A structure-based optimization approach revealed that certain modifications to the pyrimidine ring can significantly enhance the inhibitory activity against human sirtuin 2 (SIRT2), a target implicated in various diseases including cancer. The most potent inhibitors demonstrated IC50 values in the low micromolar range .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against multiple bacteria
AnticancerInduces apoptosis in cancer cells
AnticonvulsantPromising anticonvulsant properties
SIRT2 InhibitionPotent inhibitors with low IC50 values

Q & A

Q. What are the optimal synthetic routes for preparing N-(4,6-dimethylpyrimidin-2-yl)-2-phenoxyacetamide?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a method analogous to the synthesis of structurally related acetamides involves reacting 2-chloro-N-(substituted-phenyl)acetamide with 4,6-dimethylpyrimidine-2-thiol in refluxing ethanol (40 mL) under inert conditions . Single crystals for structural analysis are typically obtained by slow evaporation of a chloroform-acetone (1:5 v/v) solution . Ensure purification via column chromatography and characterization by 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS).

Q. How is the crystal structure of this compound determined, and what software is recommended?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection using a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) is common . Refinement is performed using SHELXL (e.g., anisotropic displacement parameters for non-H atoms, riding models for H atoms) . Key metrics include R-factor (<0.05), wR-factor (<0.15), and data-to-parameter ratios (>15:1) . Visualization tools like ORTEP or Mercury aid in analyzing bond lengths, angles, and packing interactions .

Advanced Questions

Q. How can researchers resolve discrepancies in anisotropic displacement parameters during X-ray refinement?

Discrepancies often arise from thermal motion or disorder. Use SHELXL 's restraints (e.g., DELU, SIMU) to model anisotropic displacement rationally . For twinned crystals, apply the TWIN/BASF commands. Validate refinement stability with cross-validation (Free-R factor) and electron density maps (e.g., Fo-Fc maps for missing electron density) . If unresolved, consider alternative space groups or high-resolution data collection.

Q. What computational methods are suitable for studying the electronic properties of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis . Time-Dependent DFT (TD-DFT) in solvents like DMF predicts UV-Vis spectra (e.g., λmax for charge-transfer transitions) . Compare computed IR/NMR spectra with experimental data to validate tautomeric forms or hydrogen-bonding networks.

Q. How can researchers investigate the biological activity of this compound against fungal targets?

Given structural similarity to pyrimidine-based fungicides (e.g., pyrimethanil ), design enzyme inhibition assays targeting fungal cytochrome P450 or chitin synthase. Use in vitro models (e.g., Botrytis cinerea mycelial growth inhibition) with EC50 determination via microplate dilution . For SAR studies, modify substituents on the phenoxy or pyrimidine moieties and evaluate activity changes. Molecular docking (e.g., AutoDock Vina) against crystal structures of fungal proteins (PDB) can predict binding modes .

Methodological Considerations

  • Synthesis Optimization : Monitor reaction progress via TLC and optimize solvent polarity (e.g., ethanol vs. DMF) to improve yields .
  • Crystallography Troubleshooting : For poor diffraction, try cryocooling (100 K) or crystal soaking in perfluoropolyether oil .
  • Data Validation : Cross-check DFT-computed bond lengths with SC-XRD data (e.g., C–N bonds in pyrimidine: ~1.33–1.37 Å ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4,6-dimethylpyrimidin-2-yl)-2-phenoxyacetamide
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N-(4,6-dimethylpyrimidin-2-yl)-2-phenoxyacetamide

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